Methyl 2-iodobenzoate

Cross-Coupling Kinetics Palladium Catalysis Bond Dissociation Energy

Methyl 2-iodobenzoate (CAS 610-97-9) is an ortho-iodinated aromatic ester that serves as a premier electrophilic partner in transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. With a molecular weight of 262.04 g/mol and an assay specification of ≥97% to 99+% (GC), this compound is distinguished by the superior leaving-group ability of its aryl iodide moiety compared to bromo, chloro, or fluoro analogs, enabling milder reaction conditions and higher catalytic turnover.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 610-97-9
Cat. No. B057072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-iodobenzoate
CAS610-97-9
Synonyms2-Iodobenzoic Acid Methyl Ester;  o-Iodobenzoic Acid Methyl Ester;  _x000B_Methyl o-Iodobenzoate;  NSC 34638
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1I
InChIInChI=1S/C8H7IO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
InChIKeyBXXLTVBTDZXPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Iodobenzoate (CAS 610-97-9) for Pharmaceutical Synthesis and Cross-Coupling Research


Methyl 2-iodobenzoate (CAS 610-97-9) is an ortho-iodinated aromatic ester that serves as a premier electrophilic partner in transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings . With a molecular weight of 262.04 g/mol and an assay specification of ≥97% to 99+% (GC), this compound is distinguished by the superior leaving-group ability of its aryl iodide moiety compared to bromo, chloro, or fluoro analogs, enabling milder reaction conditions and higher catalytic turnover . The ortho-ester directing group further enhances reactivity in transformations such as cobalt-catalyzed cyclizations with aldehydes to form phthalide derivatives .

Why Methyl 2-Iodobenzoate Cannot Be Substituted by Generic Halobenzoates in Key Synthetic Routes


Substituting methyl 2-iodobenzoate with its bromo or chloro analogs introduces quantifiable penalties in reaction kinetics, catalyst economy, and product yield. The carbon-iodine bond (C–I) exhibits a significantly lower bond dissociation energy than carbon-bromine (C–Br) or carbon-chlorine (C–Cl) bonds, facilitating oxidative addition to palladium(0) at lower temperatures and with reduced catalyst loadings . This kinetic advantage is critical in the industrial-scale Heck reaction used to manufacture the antiasthma agent Singulair™, where the iodo-substrate is specifically required to achieve viable production economics [1]. Furthermore, the ortho-iodo configuration uniquely enables directed C–H activation and cyclization pathways that are either inefficient or non-existent with meta- or para-iodo isomers, as well as with bromo or chloro ortho-substituents [2].

Quantitative Differentiation of Methyl 2-Iodobenzoate Against Halogenated Analogs


Superior Reactivity in Cross-Coupling: C–I vs. C–Br Bond Dissociation Energy

Methyl 2-iodobenzoate exhibits a lower carbon-halogen bond dissociation energy (C–I ≈ 57 kcal/mol) compared to its bromo (C–Br ≈ 68 kcal/mol) and chloro (C–Cl ≈ 81 kcal/mol) analogs, enabling oxidative addition to Pd(0) at significantly lower temperatures. This translates to milder reaction conditions and lower catalyst loadings for Suzuki, Heck, and Sonogashira couplings . This fundamental reactivity difference is consistently observed across aryl halide classes [1].

Cross-Coupling Kinetics Palladium Catalysis Bond Dissociation Energy

Industrial Heck Reaction: Exclusive Requirement for Methyl 2-Iodobenzoate in Singulair™ Synthesis

The antiasthma drug Singulair™ (montelukast sodium) is produced on a multi-ton scale using a Heck reaction between methyl 2-iodobenzoate and an allylic alcohol derivative. This specific iodo-substrate is mandated by process economics: the less reactive methyl 2-bromobenzoate or methyl 2-chlorobenzoate cannot achieve commercially viable yields under the required conditions. The high reactivity of the aryl iodide enables the use of ligandless palladium catalysts, reducing cost and simplifying purification [1].

Heck Reaction Pharmaceutical Manufacturing Process Chemistry

Sonogashira Coupling Efficiency: High Yields Under Copper-Catalyzed Conditions

Methyl 2-iodobenzoate undergoes copper-catalyzed Sonogashira coupling with terminal alkynes under solvent-, cocatalyst-, and base-free conditions, achieving yields up to 97% [1]. This is enabled by the high electrophilicity of the aryl iodide. In contrast, analogous couplings with aryl bromides typically require palladium co-catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) and amine bases to reach comparable yields, adding cost and complexity. For example, Sonogashira coupling of methyl 2-bromobenzoate often necessitates Pd/Cu bimetallic systems to achieve >80% yields [2].

Sonogashira Coupling Copper Catalysis Alkyne Synthesis

Ortho-Iodo Directed Reactivity: Jourdan-Ullmann Coupling for Acridone Synthesis

Methyl 2-iodobenzoate reacts with anthranilic acids under Jourdan-Ullmann conditions (copper catalyst, anhydrous) to yield 2-(2-methoxycarbonylphenyl)anthranilic acids in good to excellent yields, which are then cyclized to 9-oxo-9,10-dihydroacridine-4-carboxylic acids [1]. This reactivity is contingent upon the ortho-iodo ester configuration, which facilitates intramolecular coordination and nucleophilic attack. Methyl 3-iodobenzoate and methyl 4-iodobenzoate do not participate in this specific cyclization pathway, as the meta- and para-iodo positions lack the necessary proximity for directed C–N bond formation [2].

Ullmann Coupling Heterocycle Synthesis Ortho-Directing Effect

Unique Chemoenzymatic Access to Chiral Building Blocks via Microbial Dihydroxylation

Microbial dihydroxylation of methyl 2-iodobenzoate by toluene dioxygenase produces a nonracemic iodocyclohexene carboxylate intermediate, a key chiral building block used in the total synthesis of kibdelone C . This transformation has been validated and scaled: the nonracemic fragment was prepared in two synthetic steps from the dihydroxylation product [1]. In contrast, methyl 2-chloro-, 2-bromo-, and 2-fluorobenzoates yield different regioisomer distributions under the same enzymatic conditions, with methyl 2-fluorobenzoate giving a single diol regioisomer while chloro-, bromo-, and iodo-substrates produce mixtures [2].

Biocatalysis Chiral Synthesis Natural Product Synthesis

High-Value Application Scenarios for Methyl 2-Iodobenzoate in Research and Manufacturing


Large-Scale Pharmaceutical Heck Reactions: Montelukast (Singulair™) Synthesis

Methyl 2-iodobenzoate is the exclusive electrophilic coupling partner in the industrial Heck reaction used to produce montelukast sodium (Singulair™), a blockbuster antiasthma drug manufactured at multi-ton scale annually. The high reactivity of the aryl iodide enables the use of ligandless palladium catalysts, reducing process costs and simplifying purification. Procurement of this specific iodo-ester is non-negotiable; attempts to substitute with methyl 2-bromobenzoate or methyl 2-chlorobenzoate result in economically non-viable yields. This application directly validates the compound's industrial importance [1].

Sonogashira Alkynylation for Conjugated Pharmaceutical Intermediates

Methyl 2-iodobenzoate undergoes efficient copper-catalyzed Sonogashira coupling with terminal alkynes, achieving yields up to 97% under solvent-free, base-free conditions. This protocol avoids expensive palladium co-catalysts and simplifies purification, making it ideal for synthesizing alkynylbenzoate intermediates for drug discovery programs. The high yield and operational simplicity are directly enabled by the enhanced electrophilicity of the aryl iodide compared to bromo or chloro analogs [2].

Directed Synthesis of Acridone and Isoindolinone Heterocycles

The ortho-iodo ester configuration of methyl 2-iodobenzoate enables directed Ullmann and Heck-cyclization cascades that are inaccessible to meta- or para-iodobenzoates. For example, Jourdan-Ullmann coupling with anthranilic acids yields acridone precursors in good to excellent yields, while Heck reaction with acrylamide under solar conditions furnishes 2H-2-benzazepine-1,3-dione [3]. Researchers targeting these privileged heterocyclic scaffolds in medicinal chemistry must select the ortho-iodo isomer to achieve the desired cyclization outcomes [4].

Chiral Building Block Generation via Biocatalytic Dihydroxylation

Microbial dihydroxylation of methyl 2-iodobenzoate with toluene dioxygenase produces a nonracemic iodocyclohexene carboxylate, a validated chiral intermediate for the total synthesis of kibdelone C and its analogs. This chemoenzymatic approach provides direct access to stereochemically complex fragments that are otherwise challenging to prepare. The iodo-substrate is specifically required for this transformation; chloro and bromo analogs exhibit altered regioselectivity profiles [5].

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